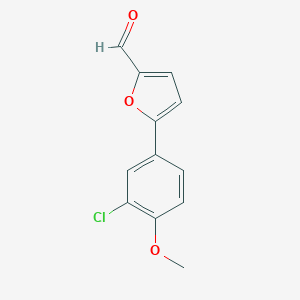

5-(3-Chloro-4-methoxyphenyl)furfural

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFXNBOOLWTXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351114 | |

| Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124014-00-2 | |

| Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 5-(3-chloro-4-methoxyphenyl)furfural, a valuable building block in medicinal chemistry and materials science. The document details two robust and widely applicable methodologies: the Suzuki-Miyaura cross-coupling reaction and the Meerwein arylation. This guide includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic routes to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a substituted furan derivative with significant potential in the development of novel therapeutic agents and functional organic materials. The presence of the chloro and methoxy substituents on the phenyl ring, combined with the reactive aldehyde on the furan moiety, offers multiple points for further chemical modification. This versatility makes it a key intermediate for the synthesis of a diverse range of more complex molecules. The reliable and efficient synthesis of this compound is therefore of considerable interest to the scientific community. This guide outlines two of the most effective methods for its preparation.

Synthetic Pathways

Two principal synthetic routes have been identified for the synthesis of this compound: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the Copper-catalyzed Meerwein arylation.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] In this approach, 5-bromo-2-furaldehyde is coupled with 3-chloro-4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This method is often favored due to its high functional group tolerance and generally high yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-2-furaldehyde

-

3-Chloro-4-methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), 3-chloro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add toluene (4 mL), ethanol (4 mL), and deionized water (3 mL) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 70-80°C with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Meerwein Arylation Pathway

The Meerwein arylation provides an alternative route to 5-arylfurfurals. This reaction involves the diazotization of an aromatic amine, in this case, 3-chloro-4-methoxyaniline, followed by a copper-catalyzed reaction with furfural.

Experimental Protocol: Meerwein Arylation

Materials:

-

3-Chloro-4-methoxyaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Furfural

-

Copper(II) chloride (CuCl₂)

-

Ethanol

-

Water (deionized)

-

Ice

Procedure:

-

Diazotization: In a beaker, dissolve 3-chloro-4-methoxyaniline (0.05 mol) in a mixture of concentrated hydrochloric acid and water (1:1 v/v) with heating and stirring. Cool the resulting solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (0.07 mol) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 1 hour to ensure complete diazotization.

-

Arylation: Filter the cold diazonium salt solution. To the filtrate, add furfural (0.05 mol). Slowly add a solution of copper(II) chloride (2 g in 10 mL of water) dropwise with continuous stirring.

-

Continue stirring the reaction mixture for 4 hours at room temperature and then leave it to stand overnight.

-

Workup and Purification: Collect the precipitated product by filtration. Wash the solid with cold water and then dry it. Recrystallize the crude product from ethanol to obtain pure this compound.[4]

Data Presentation

The following tables summarize the key reagents and expected quantitative data for the synthesis of this compound.

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalence |

| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 175.00 | 1.0 | 1.0 |

| 3-Chloro-4-methoxyphenylboronic acid | C₇H₈BClO₃ | 186.40 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Potassium carbonate | K₂CO₃ | 138.21 | 3.0 | 3.0 |

Table 2: Reagents for Meerwein Arylation

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalence |

| 3-Chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | 0.05 | 1.0 |

| Sodium nitrite | NaNO₂ | 69.00 | 0.07 | 1.4 |

| Furfural | C₅H₄O₂ | 96.08 | 0.05 | 1.0 |

| Copper(II) chloride | CuCl₂ | 134.45 | - | Catalytic |

Table 3: Expected Quantitative and Characterization Data

| Parameter | Suzuki-Miyaura Coupling | Meerwein Arylation |

| Yield | 75-90% (Typical) | 60-75% (Typical) |

| Purity | >98% (after chromatography) | >97% (after recrystallization) |

| Appearance | Pale yellow solid | Light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (s, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 6.80 (d, J = 3.6 Hz, 1H), 3.95 (s, 3H). | δ 9.65 (s, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 6.80 (d, J = 3.6 Hz, 1H), 3.95 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 177.5, 157.0, 152.5, 148.0, 129.5, 127.0, 125.0, 123.0, 122.5, 112.0, 110.0, 56.5. | δ 177.5, 157.0, 152.5, 148.0, 129.5, 127.0, 125.0, 123.0, 122.5, 112.0, 110.0, 56.5. |

| MS (ESI) | m/z 237.0 [M+H]⁺, 239.0 [M+H+2]⁺ | m/z 237.0 [M+H]⁺, 239.0 [M+H+2]⁺ |

Note: NMR and MS data are predicted based on the structure and may vary slightly.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

Caption: Suzuki-Miyaura synthesis pathway.

Caption: Meerwein arylation synthesis pathway.

References

In-Depth Technical Guide: Physicochemical Properties of 5-(3-Chloro-4-methoxyphenyl)furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 5-(3-Chloro-4-methoxyphenyl)furfural. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's known physical and chemical characteristics, provides a plausible detailed experimental protocol for its synthesis, and explores potential biological activities based on related structures. The information is presented in a structured format, including tabulated data for easy reference and visual diagrams to illustrate key concepts.

Introduction

This compound is a substituted furan derivative. The furan ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the phenyl ring, a chloro group at position 3 and a methoxy group at position 4, are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological profile. This guide aims to consolidate the available information on this compound to facilitate further research and development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₃ | PubChem[1] |

| Molecular Weight | 236.65 g/mol | PubChem[1] |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | PubChem[1] |

| CAS Number | 124014-00-2 | PubChem[1] |

| Melting Point | 128-130 °C | Alfa Aesar[2], ChemicalBook[3] |

| Boiling Point | 387 °C at 760 mmHg | Alfa Aesar[2] |

| Appearance | Not explicitly reported, likely a solid at room temperature | Inferred from melting point |

| Solubility | No quantitative data available. Furfural is soluble in most polar organic solvents and slightly soluble in water and alkanes. | General furan properties |

Spectral Data (Predicted)

-

¹H NMR: The spectrum would be expected to show signals for the aldehydic proton (around 9.6 ppm), aromatic protons on the furan and phenyl rings (in the range of 6.5-8.0 ppm), and a singlet for the methoxy group protons (around 3.9 ppm).

-

¹³C NMR: The spectrum would likely display a signal for the carbonyl carbon of the aldehyde (around 175-180 ppm), along with signals for the aromatic carbons of the furan and phenyl rings (in the range of 110-160 ppm), and a signal for the methoxy carbon (around 56 ppm).

-

FT-IR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (around 1670-1700 cm⁻¹). Other significant peaks would include C-H stretching for the aromatic rings and the aldehyde, C-O-C stretching for the furan ring and the methoxy group, and C-Cl stretching. Aromatic aldehydes typically show a C=O stretch between 1710-1685 cm⁻¹ and aldehydic C-H stretches around 2830-2695 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.65 g/mol ). Common fragmentation patterns for furfural derivatives involve the loss of the formyl group (-CHO) and cleavage of the furan ring.[5][6]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the synthesis of 5-aryl-2-furaldehydes, two primary synthetic routes are proposed: Suzuki-Miyaura Coupling and Meerwein Arylation.

Proposed Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds.[7][8][9][10][11][12] In this proposed synthesis, 5-bromofurfural would be coupled with (3-chloro-4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

Diagram of Proposed Suzuki-Miyaura Coupling Workflow:

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromofurfural (1.0 eq), (3-chloro-4-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is then added under the inert atmosphere.

-

Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Proposed Synthesis via Meerwein Arylation

The Meerwein arylation is another viable method for the synthesis of 5-aryl-2-furaldehydes.[13] This reaction involves the arylation of an activated alkene (in this case, the furan ring of furfural) with a diazonium salt.

Diagram of Proposed Meerwein Arylation Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Small-molecule Articles | Smolecule [smolecule.com]

An In-depth Technical Guide to 5-(3-Chloro-4-methoxyphenyl)furfural (CAS 124014-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Chloro-4-methoxyphenyl)furfural, a heterocyclic aldehyde of interest in chemical and pharmaceutical research. Due to the limited availability of public data on its specific biological activities, this document focuses on its chemical properties, synthesis, and the context of related compounds to inform potential research applications.

Core Chemical Information

This compound is a substituted furan derivative. Its structure features a furan ring with an aldehyde group at the 2-position and a 3-chloro-4-methoxyphenyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124014-00-2 | [1][2] |

| Molecular Formula | C₁₂H₉ClO₃ | [1][2] |

| Molecular Weight | 236.65 g/mol | [1][2] |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | [2] |

| Synonyms | 5-(3-Chloro-4-methoxyphenyl)-2-furancarboxaldehyde | [1] |

| Melting Point | 128-130 °C | |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified |

Hazard Information: This compound is classified as a skin and eye irritant and may cause respiratory irritation[2]. Appropriate personal protective equipment should be used during handling.

Synthesis and Manufacturing

Key Synthetic Strategies

Two primary methods for the synthesis of 5-aryl-2-furaldehydes are the Suzuki-Miyaura coupling and the arylation of furfural using diazonium salts.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-C bond between the furan ring and the aryl group. It typically involves the reaction of a furan-2-boronic acid derivative with an aryl halide.

-

Arylation with Diazonium Salts: This method involves the reaction of furfural with a diazonium salt prepared from the corresponding aniline (in this case, 3-chloro-4-methoxyaniline).

Experimental Protocols (General)

The following are generalized protocols for the synthesis of 5-aryl-2-furaldehydes, which can be adapted for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling (General)

-

Preparation of the Boronic Acid: 5-Formylfuran-2-boronic acid is prepared from 2-furaldehyde.

-

Coupling Reaction: In a reaction vessel, 5-formylfuran-2-boronic acid (1.0 eq) and 1-chloro-4-iodo-2-methoxybenzene (1.0 eq) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃ or K₂CO₃, are added.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

Protocol 2: Arylation with Diazonium Salt (General)

-

Diazotization: 3-Chloro-4-methoxyaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

-

Coupling Reaction: The freshly prepared diazonium salt solution is added to a solution of furfural in the presence of a copper catalyst (e.g., CuCl₂).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: The product precipitates from the reaction mixture and is collected by filtration. The crude product is then washed and recrystallized to yield the pure 5-aryl-2-furaldehyde.

Diagram 1: General Synthetic Workflow for 5-Aryl-2-Furaldehydes

Caption: Alternative synthetic routes to this compound.

Biological Activity and Potential Applications (Inferred)

While no specific biological data for this compound is publicly available, the broader class of 5-aryl-2-furaldehydes and related furan derivatives has been investigated for various biological activities. This suggests potential avenues of research for the title compound.

Anticancer Potential

Numerous studies have explored the cytotoxic effects of furan derivatives against various cancer cell lines. The substitution pattern on the aryl ring significantly influences this activity. For instance, the presence of halogen and nitro groups on the aromatic ring of 5-arylidene-2(5H)-furanones has been shown to enhance cytotoxicity. The chloro and methoxy substituents on the phenyl ring of this compound may, therefore, contribute to potential anticancer properties.

Antimicrobial Activity

Furan-containing compounds have a long history as antimicrobial agents. Chalcones and Schiff bases derived from 5-aryl-2-furaldehydes have demonstrated activity against various bacterial and fungal strains. This suggests that this compound could serve as a scaffold for the development of new antimicrobial agents.

Antioxidant Properties

Some furfural derivatives have been evaluated for their antioxidant activity. The ability to scavenge free radicals is a key mechanism in combating oxidative stress-related diseases. The electron-rich furan and phenyl rings in this compound suggest a potential for antioxidant activity, which would require experimental validation.

Diagram 2: Potential Research Applications Based on Structural Analogs

Caption: Inferred biological activities based on related furan compounds.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is currently lacking, the known activities of structurally similar compounds provide a strong rationale for its evaluation in anticancer, antimicrobial, and antioxidant assays. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships and to identify lead compounds for further development. The detailed experimental protocols for its synthesis and biological evaluation would be a valuable contribution to the scientific community.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The compound should be handled with appropriate safety precautions. The inferred biological activities are not experimentally confirmed for this specific compound and require further investigation.

References

Unveiling the Therapeutic Potential of 2-Chloro-3-ethoxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthoquinone scaffold is a cornerstone in the development of novel therapeutic agents, with a rich history of producing potent anticancer and antimicrobial compounds. This technical guide focuses on the specific derivative, 2-chloro-3-ethoxy-1,4-naphthoquinone (C12H9ClO3), providing a comprehensive overview of its chemical properties, probable synthetic routes, and, by inference from structurally related analogs, its potential biological activities and mechanisms of action. While direct experimental data on this compound is limited, this paper extrapolates from the wealth of research on chloro-naphthoquinones to present a predictive analysis of its therapeutic promise. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Introduction to 2-Chloro-3-ethoxy-1,4-naphthoquinone

The molecular formula C12H9ClO3 corresponds to the International Union of Pure and Applied Chemistry (IUPAC) name 2-chloro-3-ethoxy-1,4-naphthoquinone . This compound belongs to the family of 1,4-naphthoquinones, a class of organic compounds characterized by a naphthalene ring system with two ketone groups at positions 1 and 4. The presence of a chlorine atom at the C2 position and an ethoxy group at the C3 position are key structural features that are expected to modulate its physicochemical properties and biological activity.

The 1,4-naphthoquinone core is a well-established pharmacophore, found in numerous natural products and synthetic drugs exhibiting a wide range of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of a halogen, such as chlorine, and an alkoxy group can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Physicochemical Properties

While experimental data for 2-chloro-3-ethoxy-1,4-naphthoquinone is not extensively available, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Basis |

| IUPAC Name | 2-chloro-3-ethoxy-1,4-naphthoquinone | - |

| Molecular Formula | C12H9ClO3 | - |

| Molecular Weight | 236.65 g/mol | [3] |

| Appearance | Likely a colored solid (yellow to orange) | Based on similar naphthoquinone derivatives[4] |

| Solubility | Expected to be soluble in common organic solvents | Based on the presence of the ethoxy group and aromatic rings |

| Melting Point | 153 °C | [3] |

Synthesis

A probable and efficient synthetic route to 2-chloro-3-ethoxy-1,4-naphthoquinone involves the nucleophilic substitution of a chlorine atom in a di-halogenated naphthoquinone precursor.

General Synthetic Approach

The most common precursor for the synthesis of 2-substituted-3-chloro-1,4-naphthoquinones is 2,3-dichloro-1,4-naphthoquinone.[5] The reaction proceeds via a nucleophilic attack by an ethoxide source, displacing one of the chlorine atoms.

Experimental Protocol: A Representative Synthesis

The following is a generalized experimental protocol based on the synthesis of similar 2-alkoxy-3-chloro-1,4-naphthoquinones.

Reaction:

Caption: Synthetic scheme for 2-chloro-3-ethoxy-1,4-naphthoquinone.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Ethanol (absolute)

-

Sodium metal or Sodium ethoxide

-

Appropriate solvent (e.g., ethanol, DMF)

-

Hydrochloric acid (for neutralization if necessary)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

-

Reaction: To the solution of sodium ethoxide, add a solution of 2,3-dichloro-1,4-naphthoquinone in the chosen solvent dropwise at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Based on extensive research on chloro-naphthoquinone analogs, 2-chloro-3-ethoxy-1,4-naphthoquinone is predicted to exhibit significant biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 1,4-naphthoquinone derivatives. The proposed mechanisms of action are often multifactorial.

4.1.1. Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers, especially colorectal cancer.[6][7] Certain chloro-naphthoquinone analogs have been shown to inhibit this pathway.[6]

-

Mechanism: These compounds are thought to disrupt the interaction between T-cell factor 4 (TCF4) and DNA, a crucial step for the transcriptional activation of Wnt target genes.[6][7] This disruption leads to the suppression of cancer cell proliferation and tumorigenesis.[6]

Caption: Predicted inhibition of the Wnt/β-catenin pathway.

4.1.2. Induction of Oxidative Stress and Apoptosis

A common mechanism of action for many quinone-based anticancer agents is the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[8][9]

-

Mechanism: 1,4-Naphthoquinones can undergo redox cycling, generating superoxide radicals and other ROS.[8] This overwhelms the cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[8] These compounds have been shown to target mitochondria, leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors.[8]

Caption: Proposed mechanism of ROS-induced apoptosis.

4.1.3. Quantitative Data from Related Compounds

While specific IC50 values for 2-chloro-3-ethoxy-1,4-naphthoquinone are not available, studies on similar (2-chloroethylthio)-1,4-naphthoquinones have shown high cytotoxicity in various prostate cancer cell lines at nanomolar concentrations.[8]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| (2-chloroethylthio)-1,4-naphthoquinones | 22Rv1 (Prostate Cancer) | Nanomolar range | [8] |

| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 (Lung Cancer) | 6.15 | [10] |

Antifungal Activity

Halogenated 1,4-naphthoquinones have demonstrated potent antifungal activity, in some cases exceeding that of commercially available antifungal drugs.[4][11]

-

Mechanism: The primary mechanism is believed to be the disruption of the fungal cell membrane.[4] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[4]

4.2.1. Quantitative Data from Related Compounds

Studies on 2-hydroxy-3-chloro-1,4-naphthoquinone have demonstrated significant efficacy against Candida albicans.[4][11]

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | C. albicans ATCC10231 | 1 | [11] |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | C. albicans 955 (drug-resistant) | 0.25 | [11] |

| Clotrimazole (commercial drug) | C. albicans ATCC10231 | 8 | [11] |

| Clotrimazole (commercial drug) | C. albicans 955 (drug-resistant) | 16 | [11] |

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of 2-chloro-3-ethoxy-1,4-naphthoquinone, based on methodologies used for similar compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., 22Rv1, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-chloro-3-ethoxy-1,4-naphthoquinone for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of 2-chloro-3-ethoxy-1,4-naphthoquinone in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for fungal growth (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

2-Chloro-3-ethoxy-1,4-naphthoquinone represents a promising, yet underexplored, molecule within the therapeutically significant class of naphthoquinones. Based on the extensive body of research on its structural analogs, it is highly probable that this compound possesses potent anticancer and antifungal properties. The predicted mechanisms of action, including the inhibition of key signaling pathways like Wnt/β-catenin and the induction of oxidative stress-mediated apoptosis, provide a strong rationale for its further investigation.

Future research should focus on the definitive synthesis and characterization of 2-chloro-3-ethoxy-1,4-naphthoquinone, followed by comprehensive in vitro and in vivo evaluations to validate its predicted biological activities. Elucidating its precise molecular targets and mechanisms of action will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a critical starting point for initiating such research endeavors.

References

- 1. Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exploration of naphthoquinone analogs in targeting the TCF-DNA interaction to inhibit the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells [mdpi.com]

- 9. Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

The Biological Versatility of Substituted Phenylfurfurals: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylfurfurals, a class of organic compounds characterized by a furan ring linked to a phenyl group with various substituents, have emerged as a promising scaffold in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into substituted phenylfurfurals, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of Substituted Phenylfurfurals

The synthesis of substituted phenylfurfurals and their derivatives often involves multi-step reaction sequences. A common strategy is the Suzuki coupling reaction, which facilitates the formation of the carbon-carbon bond between the furan and phenyl rings.

Caption: General synthetic workflow for substituted phenylfurfurals.

Antimicrobial Activity

Substituted phenylfurfurals have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. The evaluation of their efficacy is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity

| Compound ID | Substitution Pattern | Test Organism | MIC (µM) | Reference |

| 4a | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 | [1][2] |

| 4b | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 | [1][2] |

| General | Phenylfuranylnicotinamidines | Various Bacteria | 10-20 | [1][2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the MIC of a compound.[2]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 10^8 CFU/mL).

-

Serial Dilution of Compounds: The substituted phenylfurfural compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The cytotoxic and antiproliferative effects of substituted phenylfurfurals against various cancer cell lines have been a significant area of investigation. The 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) are key metrics used to quantify this activity.

Quantitative Data for Anticancer Activity

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 4e | Phenylfuranylnicotinamidine | Various (NCI-60 panel) | GI50: 0.83 | [1][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted phenylfurfural compounds and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization: The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity and Mechanism of Action

The anti-inflammatory properties of furan derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway: A Target for Anti-inflammatory Action

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Substituted phenylfurfurals may exert their anti-inflammatory effects by interfering with one or more steps in this cascade.

Caption: Potential inhibition points of the NF-κB pathway by substituted phenylfurfurals.

Conclusion

Substituted phenylfurfurals represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their properties to enhance potency and selectivity against various therapeutic targets. The data and protocols presented in this guide underscore the potential of this scaffold in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in translating their therapeutic promise into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of Novel Furfural Derivatives

Furfural, a versatile platform chemical derived from lignocellulosic biomass, serves as a crucial starting material for a wide array of furan-based compounds.[1][2][3] Its unique chemical structure allows for extensive functionalization, leading to the discovery of novel derivatives with significant potential in the pharmaceutical, agrochemical, and materials science industries.[2][4][5] This guide provides a comprehensive overview of the current strategies for discovering and isolating these novel furfural derivatives, with a focus on synthetic methodologies, purification protocols, and an exploration of their biological activities.

Discovery and Synthesis of Novel Furfural Derivatives

The synthesis of new furfural derivatives is a dynamic area of research, with methodologies ranging from classical multi-component reactions to modern biocatalytic approaches. These methods aim to create structurally diverse molecules with enhanced biological activities.

Synthetic Strategies

Several key synthetic strategies are employed to generate novel furfural derivatives:

-

Schiff Base Formation and Cyclization: A common approach involves the reaction of furfural with various aromatic amines to form Schiff bases.[6][7] These intermediates can then undergo cyclization with different reagents (e.g., chloroacetyl chloride, mercaptoacetic acid) to produce diverse heterocyclic systems, including four, five, six, and seven-membered rings.[6][7]

-

Kabachnik–Fields Reaction: This one-pot, three-component reaction is used to synthesize α-aminophosphonates. For instance, novel α-furfuryl-2-alkylaminophosphonates with antioxidant and plant growth regulatory activities have been synthesized using this method, often employing green chemistry principles like microwave irradiation and eco-friendly catalysts.[8]

-

Reductive Amination: Both chemical and biocatalytic reductive amination pathways are utilized to produce chiral furfurylamines.[9][10] Engineered transaminases, for example, can achieve high conversion and selectivity in the synthesis of furfurylamines from furfural, using simple amine donors like isopropylamine.[9]

-

Condensation Reactions: Furfural undergoes various condensation reactions, such as aldol and Knoevenagel condensations, to yield derivatives with extended conjugation, which can be precursors to other complex molecules.[6]

Data on Synthesized Novel Furfural Derivatives

The following table summarizes selected novel furfural derivatives, their synthetic routes, and reported biological activities.

| Derivative Class | Synthetic Method | Key Reagents/Catalysts | Reported Biological Activity | References |

| Heterocyclic Ring Systems | Schiff base formation followed by cyclization | Aromatic amines, chloroacetyl chloride, mercaptoacetic acid | Antioxidant | [6][7] |

| α-Furfuryl-2-alkylaminophosphonates | Kabachnik–Fields reaction (one-pot) | Dialkylphosphite, Schiff's base, silica-gel supported iodine, microwave irradiation | Antioxidant, Plant Growth Regulatory | [8] |

| Chiral Furfurylamines | Biocatalytic reductive amination | Engineered transaminases, isopropylamine | Precursors for pharmaceuticals | [9][10] |

| 5-Nitrofurfural Derivatives | Condensation | 5-Nitrofurfural, various ketones | Antibacterial, Antifungal | [11] |

| Fluorinated Furans | Radical trifluoromethylation | Trifluoromethyl-containing reagents | Improved stability, potential for drugs and polymers | [12] |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea | Multi-step synthesis from furfural | Urea derivatives | Antimicrobial, Antiviral, Antitumor | [4] |

Experimental Workflow: Synthesis

A generalized workflow for the synthesis of novel furfural derivatives is depicted below. This process typically starts with the reaction of furfural with other reagents, followed by work-up and purification.

References

- 1. Recent catalytic innovations in furfural transformation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]

- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-(3-Chloro-4-methoxyphenyl)furfural

Introduction

5-(3-Chloro-4-methoxyphenyl)furfural is a substituted aromatic aldehyde containing a furan ring, a chlorophenyl group, and a methoxy group. Such compounds are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physical properties associated with the furfural scaffold and substituted aromatic systems. This guide provides a projected synthesis route and expected spectroscopic data to aid researchers in the identification and characterization of this molecule.

Proposed Synthesis Pathway

A plausible and commonly employed method for the synthesis of 5-aryl-furfurals is the Meerwein arylation, followed by an oxidation step. In this proposed pathway, 2-furoic acid would be reacted with a diazonium salt derived from 3-chloro-4-methoxyaniline. The resulting carboxylic acid is then converted to the aldehyde.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.65 | s | - | Aldehydic proton (-CHO) |

| ~7.80 | d | ~1.8 | H-6 (aromatic proton) |

| ~7.65 | dd | ~8.4, 1.8 | H-4' (aromatic proton) |

| ~7.45 | d | ~3.6 | H-3 (furan proton) |

| ~7.20 | d | ~3.6 | H-4 (furan proton) |

| ~7.00 | d | ~8.4 | H-5' (aromatic proton) |

| ~3.95 | s | - | Methoxy protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | Aldehydic carbon (-CHO) |

| ~158.0 | C-4' (aromatic carbon) |

| ~154.0 | C-2 (furan carbon) |

| ~152.0 | C-5 (furan carbon) |

| ~130.0 | C-1' (aromatic carbon) |

| ~128.5 | C-6' (aromatic carbon) |

| ~125.0 | C-3' (aromatic carbon) |

| ~123.0 | C-3 (furan carbon) |

| ~112.0 | C-4 (furan carbon) |

| ~111.5 | C-5' (aromatic carbon) |

| ~56.0 | Methoxy carbon (-OCH₃) |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (aromatic and furan) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic and furan rings) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~1020 | Medium | C-O-C stretch (furan) |

| ~810 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 236/238 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 235/237 | Medium | [M-H]⁺ |

| 207/209 | Medium | [M-CHO]⁺ |

| 179 | Low | [M-CHO-CO]⁺ |

| 152 | Low | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

4.1. Synthesis of this compound (Proposed)

-

Diazotization: 3-chloro-4-methoxyaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Meerwein Arylation: A solution of 2-furoic acid (1.2 equivalents) and copper(II) chloride (0.2 equivalents) in acetone is prepared. The freshly prepared diazonium salt solution is added portion-wise to the 2-furoic acid solution at room temperature. The reaction is stirred for 12-24 hours.

-

Work-up and Isolation of Intermediate: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid.

-

Reduction and Oxidation: The crude furoic acid is treated with thionyl chloride to form the acid chloride, which is then reduced to the corresponding alcohol using sodium borohydride. The resulting alcohol is oxidized to the final aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

4.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): Mass spectra would be acquired on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. The proposed synthetic route via Meerwein arylation is a reliable method for obtaining 5-aryl furfurals. The predicted NMR, IR, and MS data offer a basis for the structural elucidation of this compound. Researchers are encouraged to use this guide as a starting point and to perform experimental work to confirm these predictions and to fully characterize this potentially valuable molecule.

Thermal Stability and Decomposition of 5-(3-Chloro-4-methoxyphenyl)furfural: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chloro-4-methoxyphenyl)furfural is a substituted aromatic furfural derivative. Furfural and its derivatives are key platform chemicals derived from biomass and are utilized in a wide range of applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. Understanding the decomposition pathways is equally important for predicting potential degradation products and ensuring the safety and efficacy of related formulations.

This technical guide provides an overview of the available information on the thermal properties of this compound. Due to a lack of specific experimental data in publicly accessible literature, this document will focus on the general characteristics of the compound and infer potential thermal behavior based on related structures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily derived from computational models and chemical supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₃ | PubChem |

| Molecular Weight | 236.65 g/mol | PubChem |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | PubChem |

| CAS Number | 124014-00-2 | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Not available |

Table 1: Physicochemical Properties of this compound

Thermal Stability and Decomposition Analysis

As of the latest literature review, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available. TGA would provide information on the decomposition temperature and mass loss profile, while DSC would indicate melting point, phase transitions, and decomposition energetics.

In the absence of direct data, the thermal behavior can be hypothesized based on the parent molecule, furfural, and other substituted furan derivatives. Furfural itself is known to undergo thermal decomposition at elevated temperatures. The decomposition of furfural can proceed through various pathways, including decarbonylation to form furan and carbon monoxide, or fragmentation into smaller molecules.

The substituents on the phenyl ring of this compound, namely the chloro and methoxy groups, are expected to influence its thermal stability. The presence of the chloro group, an electron-withdrawing group, might affect the electron density of the aromatic system and potentially influence bond dissociation energies. The methoxy group, an electron-donating group, could also impact the overall stability. The specific effects of these substituents on the decomposition onset temperature and the nature of the degradation products remain to be experimentally determined.

Potential Decomposition Pathways

A hypothetical decomposition pathway for this compound could involve the initial cleavage of the bond between the furan and phenyl rings, or the degradation of the furfural moiety itself. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be the ideal technique to identify the resulting decomposition products and elucidate the fragmentation patterns.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, the following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., nitrogen or argon) or oxidative (e.g., air), depending on the desired information. An inert atmosphere is recommended to study the intrinsic thermal stability without oxidative effects.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a temperature beyond the complete decomposition of the sample (e.g., 25 °C to 800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan.

-

Experimental Conditions:

-

Atmosphere: Typically an inert atmosphere (e.g., nitrogen).

-

Heating Rate: A controlled heating rate, often 10 °C/min.

-

Temperature Range: A range that encompasses the expected melting and decomposition temperatures.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

Visualization of Experimental Workflow

The logical workflow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide outlines the necessary experimental approaches to fill this knowledge gap. Understanding the thermal properties is essential for the effective and safe utilization of this compound in various research and development applications. The proposed TGA, DSC, and Py-GC-MS studies would provide the critical data needed to establish a comprehensive thermal profile for this compound. Researchers are encouraged to perform these analyses to contribute to the broader understanding of this and related furan-based compounds.

An In-depth Technical Guide on the Solubility of 5-(3-Chloro-4-methoxyphenyl)furfural in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(3-Chloro-4-methoxyphenyl)furfural, a substituted furan derivative of interest in medicinal chemistry and materials science. Due to its potential applications, understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and biological screening.

Introduction

This compound is a heterocyclic aldehyde. The furan ring is a common scaffold in pharmacologically active compounds.[1][2][3] The substituents on the phenyl ring, a chlorine atom and a methoxy group, further modulate its physicochemical properties, including solubility.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. While general solubility principles for aldehydes and furan derivatives suggest its likely solubility in a range of organic solvents, empirical determination is necessary for precise quantification.[4][5]

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Molar Mass ( g/mol ) | Polarity Index | Dielectric Constant | Solubility (g/L) | Temperature (°C) |

| Acetone | 58.08 | 5.1 | 20.7 | Data not available | - |

| Acetonitrile | 41.05 | 5.8 | 37.5 | Data not available | - |

| Chloroform | 119.38 | 4.1 | 4.8 | Data not available | - |

| Dichloromethane | 84.93 | 3.1 | 9.1 | Data not available | - |

| Dimethylformamide (DMF) | 73.09 | 6.4 | 36.7 | Data not available | - |

| Dimethyl sulfoxide (DMSO) | 78.13 | 7.2 | 46.7 | Data not available | - |

| Ethanol | 46.07 | 4.3 | 24.5 | Data not available | - |

| Ethyl acetate | 88.11 | 4.4 | 6.0 | Data not available | - |

| Hexane | 86.18 | 0.1 | 1.9 | Data not available | - |

| Isopropanol | 60.10 | 3.9 | 19.9 | Data not available | - |

| Methanol | 32.04 | 5.1 | 32.7 | Data not available | - |

| Tetrahydrofuran (THF) | 72.11 | 4.0 | 7.6 | Data not available | - |

| Toluene | 92.14 | 2.4 | 2.4 | Data not available | - |

Note: The absence of data highlights the need for experimental determination.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of a polar carbonyl group and ether linkage, along with a larger nonpolar aromatic system, results in a molecule with moderate polarity.

Solubility Influences

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a solid compound is the shake-flask method.[6][7][8]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a pre-validated UV-Vis spectrophotometry or HPLC method.

-

For UV-Vis, a calibration curve should be prepared using standard solutions of known concentrations.

-

For HPLC, an appropriate column and mobile phase must be selected to achieve good separation and peak shape.

-

4.3. Data Analysis The solubility is calculated from the measured concentration of the saturated solution and expressed in units such as g/L or mol/L.

Solubility Determination Workflow

Potential Pharmacological Relevance

Furan derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][9] While the specific biological targets and signaling pathways of this compound are not well-documented, its structural motifs suggest potential for various pharmacological effects.

Potential Pharmacological Activities

Conclusion

This technical guide summarizes the current knowledge on the solubility of this compound. The lack of published quantitative data underscores the importance of experimental determination for which a detailed protocol has been provided. The structural features of the molecule and the known biological activities of related furan derivatives suggest its potential as a lead compound in drug discovery, warranting further investigation into its physicochemical and pharmacological properties.

References

- 1. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

The Ascendant Role of Chlorinated Furfural Compounds in Therapeutic Innovation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of chlorinated furfural compounds, with a particular focus on 5-chloromethylfurfural (CMF) and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the synthesis, biological activities, and potential therapeutic applications of these versatile molecules. The information presented herein is curated from recent scientific literature to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Emergence of Chlorinated Furfurals

Furfural and its derivatives, sourced from renewable biomass, are recognized as key platform molecules in the chemical industry.[1] The introduction of a chlorine atom into the furfural scaffold, particularly forming 5-chloromethylfurfural (CMF), enhances the compound's reactivity and synthetic versatility, making it a valuable precursor for a wide array of chemical transformations.[2][3] This heightened reactivity, owing to the chlorine being an excellent leaving group, opens up new avenues for the synthesis of novel compounds with significant pharmacological potential.[2][3] Furan derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the therapeutic promise of their chlorinated counterparts.[4][5]

Synthesis of Bioactive Chlorinated Furfural Derivatives

The synthesis of chlorinated furfural compounds and their subsequent conversion into therapeutically relevant molecules is a cornerstone of their application in drug discovery.

One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates

A cost-effective and efficient one-pot method for producing CMF from various carbohydrate sources has been developed.[6] This process utilizes a biphasic system of hydrochloric acid-phosphoric acid and chloroform (HCl-H3PO4/CHCl3) under mild conditions.[6]

Experimental Protocol: One-Pot CMF Synthesis [6]

-

Reaction Setup: A mixture of D-fructose (5.0 mmol), a specific volume ratio of 37% HCl and 85% H3PO4 (5.0 mL), and chloroform (5.0 mL) is prepared in a suitable reaction vessel.

-

Reaction Conditions: The biphasic system is stirred continuously at 45°C for 20 hours.

-

Extraction and Isolation: After the reaction, the organic phase containing CMF is separated, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography.

This method has been successfully applied to various monosaccharides, disaccharides, and even raw biomass, achieving satisfactory yields of CMF.[6]

Synthesis of Furan-Based Pyridine Carboxydrazide and N-phenyl triazinone Derivatives

Novel furan-based derivatives, including pyridine carbohydrazide and N-phenyl triazinone scaffolds, have been synthesized and evaluated for their cytotoxic activities.[7]

General Synthetic Workflow:

Figure 1: General synthetic workflow for chlorinated furan derivatives.

Anticancer Applications of Chlorinated Furfural Compounds

A significant body of research points to the potential of furan derivatives as potent anticancer agents.[4][5][8] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.[7]

Cytotoxic Activity Against Cancer Cell Lines

Numerous studies have quantified the in vitro cytotoxic effects of furan derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.

| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Reference |

| FD-2 | Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [9] |

| FD-3 | Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [9] |

| Compound 1 | Tricarbonyl precursor of furan | HeLa (Cervical) | 0.08 - 8.79 | [8] |

| Compound 24 | Furan derivative | HeLa (Cervical) | 0.08 - 8.79 | [8] |

| Compound 24 | Furan derivative | SW620 (Colorectal) | Moderate to Potent | [8] |

| Compound 3b | 2-arylbenzo[c]furan-chalcone | MCF-7 (Breast) | 0.55 | [10] |

| Compound 3i | 2-arylbenzo[c]furan-chalcone | MCF-7 (Breast) | 0.59 | [10] |

Table 1: In Vitro Cytotoxicity of Representative Furan Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cells.[7][9]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.[7]

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[7]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[11] The IC50 value is then calculated from the dose-response curve.

Signaling Pathways Targeted in Cancer

Furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

Figure 2: Proposed mechanism of action for anticancer furan derivatives.[8]

Studies have indicated that certain furan derivatives promote the activity of PTEN, a tumor suppressor protein.[8] This, in turn, leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently hyperactivated in cancer, thereby inhibiting cell proliferation and survival.[8]

Antimicrobial Applications of Chlorinated Furfural Compounds

Furan derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[12]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of furan compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |

| Furfuryl alcohol | Bacillus subtilis | 0.115 | 0.115 | [13] |

| Furfural | Bacillus subtilis | 0.027 | 0.027 | [13] |

| Furoic acid | Bacillus subtilis | 0.015 | 0.015 | [13] |

| Furfuryl alcohol | Salmonella sp. | 0.115 | 0.231 | [13] |

| Furfural | Salmonella sp. | 0.029 | 0.121 | [13] |

| Furoic acid | Salmonella sp. | 0.009 | 0.030 | [13] |

| Compound 8k | Escherichia coli | 12.5 (µg/mL) | - | |

| Compound 8a | Pseudomonas aeruginosa | 50 (µg/mL) | - | |

| Compound 8a | Staphylococcus aureus | 62.5 (µg/mL) | - |

Table 2: In Vitro Antimicrobial Activity of Representative Furan Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[14][15]

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[16]

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[15]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[16]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]

Figure 3: Experimental workflow for the broth microdilution method.

Future Perspectives and Conclusion

Chlorinated furfural compounds, particularly CMF, represent a highly promising and versatile platform for the development of novel therapeutic agents. Their ready accessibility from renewable resources, coupled with their synthetic tractability, positions them as attractive starting materials for medicinal chemistry campaigns. The demonstrated anticancer and antimicrobial activities of furan derivatives warrant further investigation into the structure-activity relationships of their chlorinated analogs. Future research should focus on the synthesis and biological evaluation of a broader library of chlorinated furfural derivatives to identify lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of next-generation therapeutics. The continued exploration of chlorinated furfurals holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till da… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]